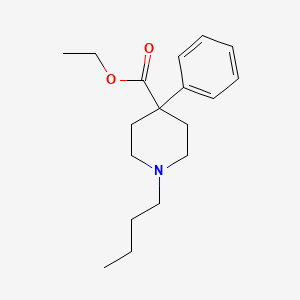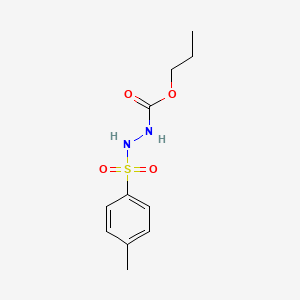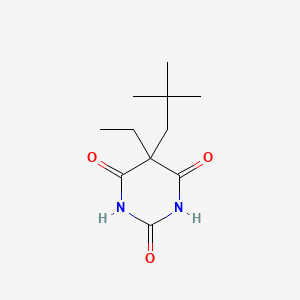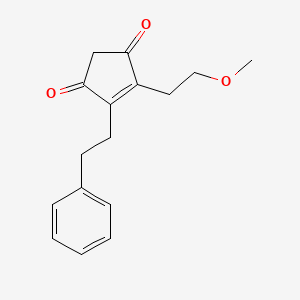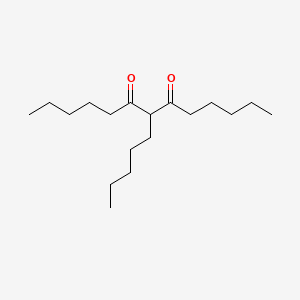![molecular formula C16H22Cl2N4O6 B14620525 Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate CAS No. 57998-71-7](/img/structure/B14620525.png)
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chloroethyl groups and a dioxocyclohexa-diene ring, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate typically involves multiple steps, starting from readily available precursors. The process often includes the chlorination of ethyl groups followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, leading to higher production rates and reduced costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield this compound oxide, while substitution with amines may produce diethyl {2,5-bis[(2-aminoethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate.
Scientific Research Applications
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate involves its interaction with cellular components, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is the basis for its potential use as an anticancer agent, as it can induce cell death in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but different overall structure and properties.
Bis(2-chloroethyl) ether: Another compound with chloroethyl groups, used in different industrial applications.
Uniqueness
Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate is unique due to its specific structure, which allows it to interact with biological macromolecules in a distinct manner. Its ability to form covalent bonds with DNA sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry and drug development.
Properties
CAS No. |
57998-71-7 |
|---|---|
Molecular Formula |
C16H22Cl2N4O6 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
ethyl N-[2,5-bis(2-chloroethylamino)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C16H22Cl2N4O6/c1-3-27-15(25)21-11-9(19-7-5-17)14(24)12(22-16(26)28-4-2)10(13(11)23)20-8-6-18/h19-20H,3-8H2,1-2H3,(H,21,25)(H,22,26) |
InChI Key |
AKYKRNVJNFTIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)NCCCl)NC(=O)OCC)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



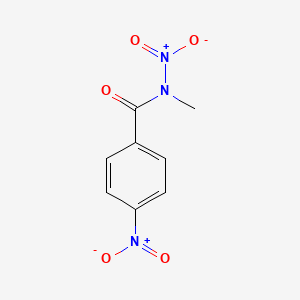

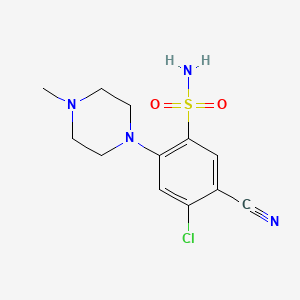
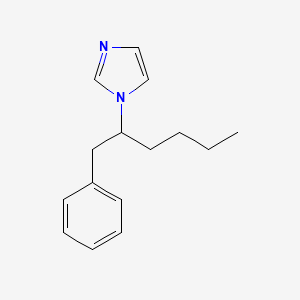
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


